2-Methoxyethyl(trimethyl)silane
Description
2-Methoxyethyl(trimethyl)silane is an organosilicon compound characterized by a methoxyethyl group (-OCH2CH2OCH3) attached to a trimethylsilyl moiety (Si(CH3)3). Organosilicon compounds like this are widely used in organic synthesis, surface modification, and industrial processes due to their unique reactivity, thermal stability, and hydrophobicity .
Properties
CAS No. |
18173-63-2 |
|---|---|
Molecular Formula |
C6H16OSi |
Molecular Weight |
132.28 g/mol |
IUPAC Name |
2-methoxyethyl(trimethyl)silane |
InChI |
InChI=1S/C6H16OSi/c1-7-5-6-8(2,3)4/h5-6H2,1-4H3 |
InChI Key |
QYOHYCIFURFHEZ-UHFFFAOYSA-N |
SMILES |
COCC[Si](C)(C)C |
Canonical SMILES |
COCC[Si](C)(C)C |
Synonyms |
(2-Methoxyethyl)trimethylsilane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison Table 1: Alkoxy-Substituted Silanes
| Compound | Molecular Formula | Molecular Weight | Key Properties/Applications |
|---|---|---|---|
| Trimethyl(2-phenylethoxy)silane | C11H18OSi | 194.35 | Hydrophobic, derivatizing agent |
| 2-(Carbomethoxy)ethyltrimethoxysilane | C7H16O5Si | 208.29 | Water-soluble, surface treatment |
| Trimethylethoxy silane | - | - | Hydrolyzable, industrial precursor |
Fluorinated Aryl Silanes
Fluorinated aryl silanes, such as pentafluorophenyl(trimethyl)silane, are notable for their stability and utility in introducing fluorinated groups into organic molecules. These compounds are non-toxic and compatible with diverse substrates, outperforming traditional organometallic reagents in certain syntheses . In contrast, 2-Methoxyethyl(trimethyl)silane’s aliphatic ether group may offer greater flexibility in polar environments but reduced thermal stability compared to fluorinated analogs.
Preparation Methods
General Methodology
The Grignard reagent approach is a cornerstone in organosilicon chemistry. For 2-methoxyethyl(trimethyl)silane, this method involves reacting a methoxyethylmagnesium halide with trimethylchlorosilane (TMSC1). The reaction proceeds via nucleophilic substitution, where the Grignard reagent attacks the silicon center, displacing chloride.
Key Steps:
-
Formation of Methoxyethyl Grignard Reagent:
Methoxyethyl chloride or bromide is treated with magnesium in anhydrous tetrahydrofuran (THF) or diethyl ether. For example: -
Reaction with Trimethylchlorosilane:
The Grignard reagent is added dropwise to TMSC1 under inert conditions, typically at 0–25°C:
Optimization Insights:
-
Solvent Choice: High-boiling ethers like glyme or diglyme improve reaction efficiency by stabilizing the Grignard intermediate.
-
Temperature Control: Exothermic reactions require cooling to prevent side reactions (e.g., Wagner-Meerwein rearrangements).
Direct Alkylation via Phase-Transfer Catalysis
Reaction Design
This method employs a two-phase system (aqueous-organic) with a phase-transfer catalyst (PTC) to facilitate the alkylation of trimethylsilane with methoxyethyl chloride.
Procedure:
-
Reagent Mixing:
Trimethylsilane, methoxyethyl chloride, and a PTC (e.g., Aliquat 336) are combined in a toluene-water mixture. -
Reaction Conditions:
Stirred vigorously at 50–60°C for 12–24 hours. -
Workup:
The organic layer is separated, dried over MgSO₄, and distilled under reduced pressure.
Advantages:
-
Scalability: Suitable for industrial-scale production due to mild conditions.
-
Cost-Effectiveness: Avoids moisture-sensitive reagents like Grignard compounds.
Challenges:
-
Byproduct Formation: Competing hydrolysis of TMSC1 may yield hexamethyldisiloxane, requiring careful pH control.
Hydrolysis of Chlorinated Precursors
Synthesis via 2-(Trimethylsilyl)ethoxymethyl Chloride
Patent CN103408576A outlines a multi-step process starting with bromoethanol and paraformaldehyde:
Steps:
-
Chloromethylation:
Bromoethanol reacts with paraformaldehyde under HCl gas to form 2-(chloromethoxy)ethanol. -
Silylation:
The intermediate is treated with trimethylchlorosilane in THF, catalyzed by triethylamine:
Critical Parameters:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Grignard Reagent | 65–75 | 95–98 | Moderate | High |
| Phase-Transfer Catalysis | 70–80 | 90–95 | High | Low |
| Chlorinated Precursor | 80–85 | >99 | High | Moderate |
Key Takeaways:
-
The Grignard method offers high purity but is less scalable due to moisture sensitivity.
-
Phase-transfer catalysis balances cost and scalability but requires rigorous byproduct management.
-
Hydrolysis of chlorinated precursors achieves the highest yield and purity, ideal for pharmaceutical applications.
Emerging Techniques and Innovations
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Methoxyethyl(trimethyl)silane in academic settings?
- Methodology : Synthesis typically involves alkoxy group introduction via nucleophilic substitution or hydrosilylation. For example, coupling 2-methoxyethanol with chlorotrimethylsilane under inert conditions (e.g., nitrogen atmosphere) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Purification via fractional distillation or column chromatography is critical to remove unreacted silane precursors .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). Ensure anhydrous conditions to prevent hydrolysis of the silane product .
Q. How should this compound be handled to ensure laboratory safety?
- Safety Protocols :
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent moisture ingress and oxidation.
- PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats. Handle in a fume hood to avoid inhalation of vapors .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with oxidizing agents or water due to potential exothermic reactions .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Analytical Workflow :
- NMR : Use -NMR to confirm methoxyethyl proton signals (δ ~3.3–3.5 ppm) and trimethylsilyl groups (δ ~0.1 ppm). -NMR can resolve silicon environments (δ ~10–20 ppm for Si–O bonds) .
- IR Spectroscopy : Identify Si–O–C stretches (~1000–1100 cm) and Si–CH deformations (~1250 cm) .
Advanced Research Questions
Q. How does the electron-donating methoxy group influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : The methoxyethyl group enhances silane stability via steric shielding of the Si center, reducing unintended hydrolysis. However, it may lower electrophilicity in Pd-catalyzed couplings (e.g., Hiyama coupling), requiring optimized ligands (e.g., bulky phosphines) to activate the Si–C bond .
- Experimental Design : Compare reaction yields with/without methoxy substitution using kinetic studies (e.g., in situ -NMR for fluorinated analogs). Control moisture levels rigorously to isolate electronic vs. steric effects .
Q. What challenges arise when using this compound as a silylating agent in surface modification?
- Challenges :
- Hydrolysis Control : Partial hydrolysis on oxide surfaces (e.g., SiO) can lead to uneven monolayers. Pre-treat substrates with plasma or piranha solution to enhance hydroxyl group density .
- Characterization : Use X-ray photoelectron spectroscopy (XPS) to quantify Si–O–Si vs. Si–O–substrate bonding. Atomic force microscopy (AFM) can assess monolayer uniformity .
Q. How can conflicting NMR data for this compound derivatives be resolved in structural elucidation?
- Case Study : Discrepancies in -NMR signals for silylated products may arise from dynamic stereochemical effects (e.g., hindered rotation).
- Resolution Strategies :
- Perform variable-temperature NMR to detect conformational changes.
- Use 2D techniques (e.g., HSQC, HMBC) to correlate ambiguous peaks with adjacent protons or carbons .
- Validate with computational methods (DFT calculations for predicted chemical shifts) .
Methodological Considerations
Q. What are the best practices for quantifying trace impurities in this compound?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
